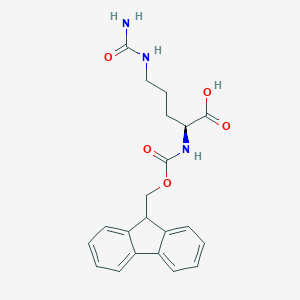

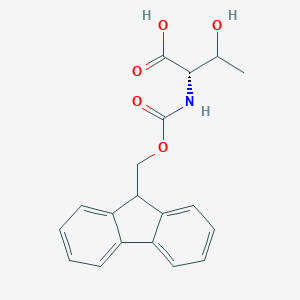

Fmoc-allo-thr-OH

Übersicht

Beschreibung

Fmoc-allo-thr-OH, also known as Fmoc-O-tert-butyl-L-threonine, is a derivative of threonine . It is commonly used as an amino acid building block in peptide synthesis . The Fmoc group is a base-labile protecting group used in organic synthesis .

Synthesis Analysis

This compound can be synthesized via solid-phase peptide synthesis . It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .Molecular Structure Analysis

The molecular formula of this compound is C23H27NO5 . Its molecular weight is 397.46 . The SMILES string representation isCC@H(C)C)C@HOCC1c2ccccc2-c3ccccc13)C(O)=O . Chemical Reactions Analysis

This compound can be used to synthesize chlorofusin analogues . It can also serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .Physical And Chemical Properties Analysis

This compound is a solid compound . Its density is 1.2±0.1 g/cm3 . The boiling point is 581.7±50.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Festphasen-Peptidsynthese (SPPS)

„Fmoc-allo-thr-OH“ wird häufig in der Festphasen-Peptidsynthese (SPPS) verwendet, einem Verfahren, bei dem Peptide schrittweise vom C-Terminus zum N-Terminus synthetisiert werden und an einem unlöslichen Harz befestigt sind. Die Fmoc-Gruppe schützt die Aminfunktionalität während des Syntheseprozesses, und ihre Entfernung bereitet das Amin für die Kupplung mit der nächsten Aminosäure in der Sequenz vor .

Synthese von Chlorofusin-Analoga

Diese Verbindung kann zur Synthese von Chlorofusin-Analoga verwendet werden. Chlorofusin ist ein Naturstoff mit potenziellen Antikrebs-Eigenschaften, und Analoga können über SPPS für die Forschung nach ihrer biologischen Aktivität und ihrem therapeutischen Potenzial hergestellt werden .

Depsipeptidsynthese

Es dient als eine duale Schutzgruppe für sowohl die Amin- als auch die Hydroxylfunktion bei der Festphasen-Synthese komplexer Depsipeptide. Depsipeptide sind eine Klasse von bioaktiven Peptiden, die Esterbindungen enthalten und in der therapeutischen Forschung Bedeutung haben .

Hydrogelbildung

Fmoc-Derivate können verwendet werden, um selbsttragende Hydrogele zu bilden. Diese Hydrogele haben potenzielle biomedizinische Anwendungen wie z. B. Medikamenten-Abgabesysteme oder Gerüste für die Gewebezüchtung . Obwohl diese Anwendung nicht spezifisch für „this compound“ ist, ist es plausibel, dass diese Verbindung in ähnlichen Kontexten verwendet werden könnte.

Schutz von Aminosäuren

Die Fmoc-Gruppe fungiert als Schutzgruppe für Aminosäuren während der Peptidsynthese und verhindert unerwünschte Nebenreaktionen und Racemisierung, was für die Aufrechterhaltung der Integrität der chiralen Zentren in Aminosäuren entscheidend ist .

Wirkmechanismus

Target of Action

Fluorenylmethyloxycarbonyl-allo-threonine, also known as Fmoc-allo-thr-OH, is primarily used as a protecting group for amines in the process of peptide synthesis . The primary targets of this compound are the amine groups present in amino acids and peptides .

Mode of Action

The fluorenylmethyloxycarbonyl group (Fmoc) can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The mechanism involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates hydrochloric acid which is neutralized by the base .

Biochemical Pathways

The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis is very widespread . . This process is crucial in the biochemical pathway of peptide synthesis.

Result of Action

The introduction of the Fmoc group to amines results in the protection of these amines during peptide synthesis . This allows for the step-by-step assembly of the peptide chain, one amino acid at a time . After the peptide has been assembled, the Fmoc group is removed, yielding the desired peptide .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Fmoc group is base-labile, meaning it is rapidly removed in basic conditions . Additionally, the fluorenyl group is highly fluorescent, which can be utilized for analysis by reversed phase high-performance liquid chromatography . This requires that excess fmoc-cl be removed before an analysis of fluorescence .

Safety and Hazards

Zukünftige Richtungen

Fmoc-allo-thr-OH, as a simple bio-inspired building block, has shown distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . It is expected to find more applications in the fabrication of functional materials .

Relevant Papers A paper titled “Fmoc-Modified Amino Acids and Short Peptides: Simple Bio-Inspired Building Blocks for the Fabrication of Functional Materials” provides a comprehensive review of the self-organization and applications of Fmoc-modified simple biomolecules .

Eigenschaften

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYULCCKKLJPNPU-GTNSWQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

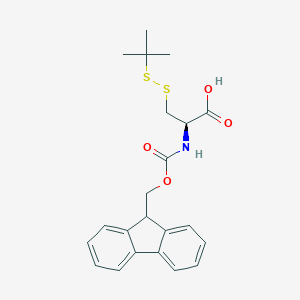

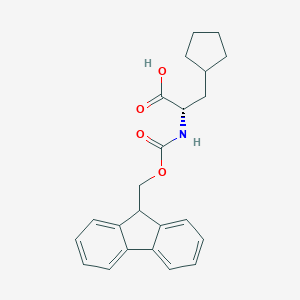

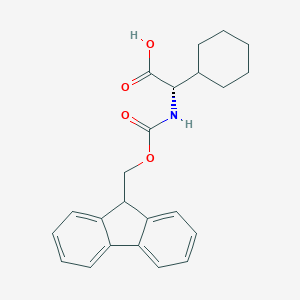

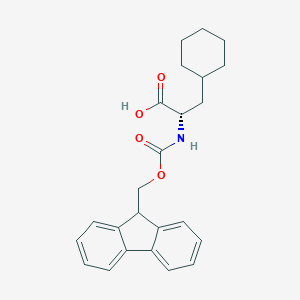

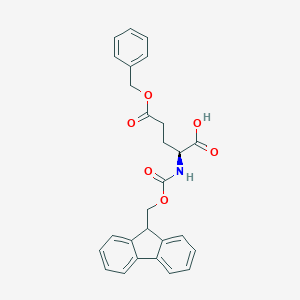

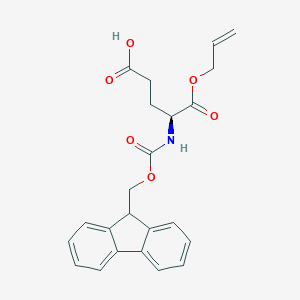

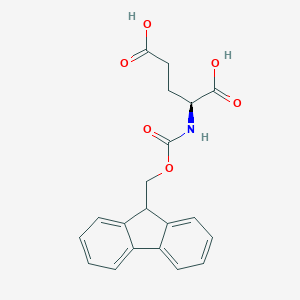

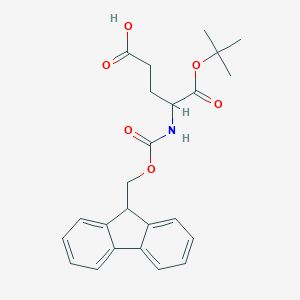

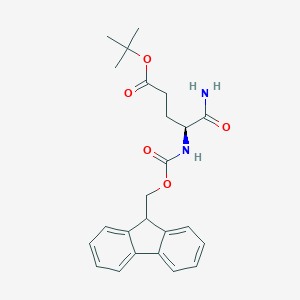

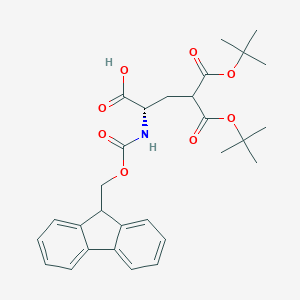

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)